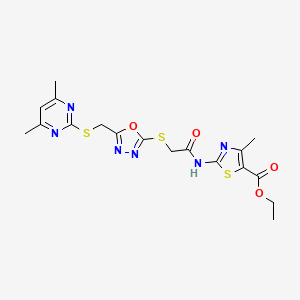

Ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate

Description

Ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a carboxylate ester (ethyl group), a methyl group at position 4, and a complex sulfur-linked acetamido side chain. This side chain incorporates a 1,3,4-oxadiazole ring connected via a thioether bridge to a 4,6-dimethylpyrimidine moiety.

Properties

IUPAC Name |

ethyl 2-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O4S3/c1-5-27-15(26)14-11(4)21-17(31-14)22-12(25)7-30-18-24-23-13(28-18)8-29-16-19-9(2)6-10(3)20-16/h6H,5,7-8H2,1-4H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFNVCHDMOVROV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(O2)CSC3=NC(=CC(=N3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁N₃O₃S₂ |

| Molecular Weight | 391.508 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 630.3 ± 55.0 °C |

| LogP | 5.14 |

| Flash Point | 335.0 ± 31.5 °C |

This compound features multiple functional groups, including thiazole and pyrimidine rings, which contribute to its biological activity.

Ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate is believed to exert its biological effects primarily through the inhibition of specific enzymes, particularly human sirtuin 2 (SIRT2). SIRT2 is involved in various cellular processes such as gene expression regulation and cell cycle control . The compound's structural features allow it to bind effectively to the active sites of these enzymes.

Antimicrobial Properties

Research has indicated that compounds similar to Ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate exhibit antimicrobial activity against several bacterial strains. For instance:

| Bacterial Strain | Activity Level |

|---|---|

| Escherichia coli | Moderate Inhibition |

| Klebsiella pneumoniae | High Inhibition |

| Acinetobacter baumannii | Low Inhibition |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. It may modulate inflammatory pathways by inhibiting specific cytokines and chemokines involved in the inflammatory response .

Case Studies and Research Findings

- Study on SIRT2 Inhibition : A study demonstrated that derivatives of Ethyl 2-(2-(2-(4,6-dimethylpyrimidin-2-yl)thio)acetamido) exhibited selective inhibition of SIRT2 with IC50 values in the low micromolar range. This inhibition was associated with reduced cell proliferation in cancer cell lines.

- Antimicrobial Evaluation : Another research evaluated a series of related compounds for their antimicrobial efficacy against various pathogens. Ethyl derivatives showed significant activity against Gram-negative bacteria, suggesting a potential pathway for further drug development .

- Mechanistic Insights : A mechanistic study using molecular docking techniques revealed that the compound binds effectively to the active site of SIRT2, providing insights into its inhibitory action and paving the way for structure-based drug design .

Comparison with Similar Compounds

Pyridinyl vs. Oxadiazole-Pyrimidine Substituents

Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate () replaces the oxadiazole-pyrimidine side chain with a pyridinyl group. These differences may influence solubility and receptor binding .

Thioether-Linked Triazole-Phenoxy Systems

describes a compound with a thioacetamido-thiazole moiety linked to a triazole-phenoxy group.

Heterocyclic Core Modifications

Oxadiazole vs. Thiadiazole Derivatives

Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate () features a thiadiazole core instead of oxadiazole. Sulfur’s larger atomic size in thiadiazole increases lipophilicity compared to the oxygen-containing oxadiazole, which may enhance membrane permeability but reduce aqueous solubility .

Halogenated Pyridinylmethyl Thiazoles

Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiazole-4-carboxylate () includes halogen and trifluoromethyl groups, which impart strong electron-withdrawing effects and metabolic resistance. In contrast, the target compound’s dimethylpyrimidine group offers steric bulk without halogenation, possibly reducing toxicity risks .

Bioactivity Implications

- Anticancer Activity : Pyridinyl-thiazole derivatives () have been explored for receptor tyrosine kinase inhibition, implying the target compound’s oxadiazole-pyrimidine side chain could modulate similar pathways with enhanced specificity .

- Enzyme Inhibition: Compounds with triazole-phenoxy motifs () target dual Sirt2/HDAC6 inhibition, suggesting the oxadiazole-pyrimidine system might interact with analogous epigenetic regulators .

Structural and Physicochemical Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.